(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735275-43-1
VCID: VC11693248
InChI: InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1
SMILES: C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 735275-43-1

Cat. No.: VC11693248

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 735275-43-1

Specification

CAS No. 735275-43-1
Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
IUPAC Name (1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1
Standard InChI Key FEWDUDHZWVICKS-MNOVXSKESA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises a cyclohexane ring with two distinct substituents:

  • A carboxylic acid group (-COOH) at the C1 position

  • A 2-(2-nitrophenyl)-2-oxoethyl chain at the C3 position

The stereochemistry (1S,3R) ensures that the carboxylic acid and oxoethyl groups occupy specific spatial orientations, influencing intermolecular interactions and reactivity. The 2-nitrophenyl moiety introduces electron-withdrawing effects, while the ketone group enhances polarity.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC₁₅H₁₇NO₅
Molecular Weight291.30 g/mol
CAS Number735275-43-1
Isomeric SMILESC1CC@HCC(=O)C2=CC=CC=C2N+[O-]

Synthesis and Preparation Strategies

Synthetic Pathways

Although explicit synthetic details for this compound are scarce, analogous nitroarylcyclohexanecarboxylic acids are typically synthesized through multi-step sequences:

  • Cyclohexane Functionalization: A cyclohexane derivative undergoes Friedel-Crafts acylation to introduce the oxoethyl group.

  • Nitrophenyl Incorporation: A nitration reaction introduces the nitro group at the ortho position of a phenyl precursor, followed by coupling to the cyclohexane intermediate.

  • Stereochemical Control: Chiral resolution techniques or asymmetric synthesis ensure the desired (1S,3R) configuration.

Industrial Considerations

Large-scale production would require optimization of:

  • Catalyst Efficiency: To enhance enantiomeric excess

  • Solvent Systems: For improved yield in acylation steps

  • Purification Methods: Chromatography or crystallization to isolate the stereoisomer

Spectroscopic and Analytical Profiling

Infrared Spectroscopy

Key IR absorptions include:

  • Carboxylic Acid O-H Stretch: 2500–3000 cm⁻¹ (broad)

  • C=O Stretches: 1680–1720 cm⁻¹ (ketone and acid)

  • Nitro Group Vibrations: 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)

Nuclear Magnetic Resonance

  • ¹H NMR:

    • Aromatic Protons: δ 7.5–8.5 ppm (doublets for ortho-substituted nitro group)

    • Cyclohexane Protons: δ 1.2–2.8 ppm (complex splitting due to chair conformation)

    • Oxoethyl CH₂: δ 2.9–3.5 ppm (coupled to adjacent ketone)

  • ¹³C NMR:

    • Carboxylic Acid Carbon: δ 170–175 ppm

    • Ketone Carbon: δ 205–210 ppm

    • Nitroaryl Carbons: δ 120–150 ppm

Comparative Analysis with Structural Analogs

Table 2: Comparison with 4-Nitrophenyl Isomer

Property2-Nitrophenyl Derivative4-Nitrophenyl Derivative
CAS Number735275-43-1161838-23-9
PolarityHigher (ortho-substitution)Lower (para-substitution)
Melting Point180–185°C (predicted)170–175°C
BioavailabilityReduced membrane permeabilityEnhanced due to symmetry

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